4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE typically involves the reaction of 4-chloropyridine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-chloropyridine reacts with piperidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of biological receptors.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: Lacks the piperidine ring, making it less versatile in biological applications.
2-Piperidinopyridine: Similar structure but without the chlorine atom, affecting its reactivity and interactions.
Piperidine: A simpler structure without the pyridine ring, limiting its applications.
Uniqueness
4-CHLORO-2-(PIPERIDIN-1-YL)PYRIDINE is unique due to the presence of both the piperidine ring and the chlorine-substituted pyridine ring. This combination enhances its reactivity and allows for a wide range of applications in various fields .
Biological Activity
4-Chloro-2-(piperidin-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorine atom attached to a pyridine ring, along with a piperidine moiety. This unique structure contributes to its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. The piperidine ring facilitates interactions with biological macromolecules, while the chlorine atom enhances its binding affinity through hydrogen bonding and other interactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular functions .
2. Anticancer Potential
Studies have shown that derivatives of this compound possess anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro. One study reported moderate cytotoxicity against ovarian cancer cells, suggesting potential for further development as an anticancer agent .
3. Neuroprotective Effects
The compound is also being investigated for neuroprotective effects. Its interaction with cholinergic systems suggests potential therapeutic applications in neurodegenerative diseases. Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which may enhance cognitive function by increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of the piperidine ring is crucial for its interaction with biological targets, while modifications to the chlorine substituent can alter its reactivity and binding affinity .
Key SAR Insights
- Piperidine Ring: Essential for receptor binding and enzyme interaction.
- Chlorine Atom: Enhances hydrogen bonding capabilities.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXFBLZJGSOTJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298269 | |
Record name | 4-Chloro-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-30-8 | |
Record name | 4-Chloro-2-(1-piperidinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(1-piperidinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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